N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of a 4-methylpyridin-2-yl group and a carboxamide moiety further enhances its chemical versatility and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and 2-chloropyrimidine under basic conditions.
Introduction of the 4-Methylpyridin-2-yl Group: This step involves the nucleophilic substitution reaction where the pyrazolo[1,5-a]pyrimidine core reacts with 4-methylpyridine-2-carboxylic acid chloride in the presence of a base like triethylamine.
Formation of the Carboxamide Moiety: The final step includes the amidation reaction where the intermediate product is treated with ammonia or an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original ones.
Scientific Research Applications
N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties, similar to N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H11N5O |
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Molecular Weight |
253.26 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H11N5O/c1-9-3-5-14-11(7-9)16-13(19)10-8-12-15-4-2-6-18(12)17-10/h2-8H,1H3,(H,14,16,19) |
InChI Key |
KSQQIFXHVZLAIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=NN3C=CC=NC3=C2 |
Origin of Product |
United States |
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